N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
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Description
Synthesis Analysis
While specific synthesis methods for “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide” were not found, similar compounds have been synthesized through various reactions. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been used to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Scientific Research Applications
Anticancer and Radioprotective Applications
Compounds derived from benzenesulfonamide and quinoline have been synthesized and evaluated for their potential anticancer activities. Some of these compounds showed promising cytotoxic activity compared to reference drugs like doxorubicin. In particular, derivatives have exhibited interesting cytotoxic activities and, in some cases, in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008). Additionally, these compounds have been identified as potential inhibitors of various cancer cell lines, including HeLa, HCT-116, and MCF-7, with certain derivatives showing notable potency and inducing apoptotic pathways in cancer cells (Żołnowska et al., 2018).
Synthesis and Characterization of Novel Compounds
Research has also focused on the synthesis of novel quinoline and benzenesulfonamide derivatives for various applications. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives, demonstrating the versatility of these compounds in chemical synthesis (Dayan et al., 2013).
Antimicrobial Activity
Quinoline derivatives bearing a sulfonamide moiety have been explored for their antimicrobial properties, with some compounds displaying significant activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Diaconu et al., 2020).
Neuroprotective Properties
Certain benzenesulfonamide derivatives have been investigated for their neuroprotective effects, particularly in the context of cerebral ischemia. For example, NBQX, a benzo(F)quinoxaline derivative, has been shown to be a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia (Sheardown et al., 1990).
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)19-15-10-11-17-14(13-15)7-6-12-20(17)24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCPTPXUDVYAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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